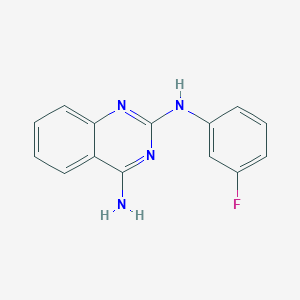

N~2~-(3-fluorophenyl)quinazoline-2,4-diamine

Description

N²-(3-Fluorophenyl)quinazoline-2,4-diamine is a quinazoline derivative characterized by a fluorine atom at the meta position of the aniline substituent on the N² nitrogen.

Properties

Molecular Formula |

C14H11FN4 |

|---|---|

Molecular Weight |

254.26 g/mol |

IUPAC Name |

2-N-(3-fluorophenyl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C14H11FN4/c15-9-4-3-5-10(8-9)17-14-18-12-7-2-1-6-11(12)13(16)19-14/h1-8H,(H3,16,17,18,19) |

InChI Key |

GMSVPBCCVMQLIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

The cyclocondensation of 2-aminobenzamide precursors with carbonyl-containing reagents represents a foundational approach for constructing the quinazoline core. In a DMAP-catalyzed one-pot synthesis, 2-aminobenzamides react with tert-butoxycarbonyl (Boc) anhydride [(Boc)₂O] to form quinazoline-2,4-diones . While this method targets diones rather than diamines, it highlights the utility of DMAP in facilitating cyclization under mild conditions. For diamine synthesis, analogous pathways may involve replacing (Boc)₂O with urea or thiourea derivatives to directly introduce amine groups.

For example, reacting 2-amino-N-(3-fluorophenyl)benzamide with guanidine under basic conditions could yield the target compound via intramolecular cyclization. However, this route requires optimization of solvents and catalysts. In related work, p-toluenesulfonic acid (PTSA) has been employed to catalyze the formation of quinazoline-2,4(1H,3H)-diones from oxalyl chloride and anthranilamides , suggesting that Brønsted acids may accelerate cyclization in diamine syntheses.

Nucleophilic Substitution on Halogenated Quinazolines

Halogenated quinazolines serve as versatile intermediates for introducing substituents via nucleophilic aromatic substitution (SNAr). A patent detailing the synthesis of substituted quinazoline-2,4-diones demonstrates the reaction of anthranilic acid esters with isocyanates to form carbamoylanthranilates, which cyclize under basic conditions. Adapting this method, 2,4-dichloroquinazoline could react with 3-fluoroaniline at the C2 position, followed by amination at C4 using aqueous ammonia or ammonium hydroxide.

Key challenges include regioselectivity and competing side reactions. Triethylamine (TEA) is frequently employed as a base to deprotonate the amine nucleophile, enhancing its reactivity . For instance, substituting 2,4-dichloroquinazoline with 3-fluoroaniline in toluene at 110°C for 2 hours achieved partial conversion, though unreacted starting material necessitated column purification . Subsequent amination at C4 may require harsher conditions, such as microwave irradiation or elevated temperatures, to ensure complete substitution.

Reduction of Nitroquinazoline Precursors

Nitro-group reduction offers a straightforward route to amines. A 2025 study synthesized N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via reduction of a nitro intermediate . Applying this strategy, 2-(3-fluorophenylamino)-4-nitroquinazoline could be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) to yield the diamine.

The nitro precursor itself may be synthesized through nitration of a pre-substituted quinazoline or via cyclocondensation involving nitro-containing reagents. For example, nitration of 2-(3-fluorophenylamino)quinazoline at C4 using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) could introduce the nitro group, though careful control of reaction conditions is necessary to avoid over-nitration.

Comparative Analysis of Synthetic Methods

Cyclocondensation offers atom economy but necessitates post-synthetic modifications to convert diones to diamines. SNAr provides direct substitution but struggles with selectivity. Nitro reduction is efficient but requires access to stable nitro intermediates.

Chemical Reactions Analysis

Core Quinazoline Formation

The synthesis of quinazoline-based compounds typically involves cyclization reactions between carbonyl precursors and nitrogen-containing substrates. For 2,4-diaminoquinazolines, common strategies include:

-

Condensation of benzamides with amines : Reaction of benzamides (e.g., 2-aminobenzamides) with aldehydes or amidoximes under catalytic conditions (e.g., p-toluenesulfonic acid or FeCl₃) to form the heterocyclic framework .

-

Metal-catalyzed annulation : Copper(I) bromide or iron(III) chloride catalysis enables domino reactions between alkyl halides and anthranilamides, leading to quinazolinone derivatives .

Functionalization to Include Amino Groups

The incorporation of amino groups at positions 2 and 4 typically involves:

-

Cyclocondensation : Reaction of chloroacetyl chloride with 5-amino-2-fluorobenzonitrile, followed by condensation with substituted phenols or amines .

-

Reductive amination : Oxidative coupling or reduction steps to introduce amino groups during heterocyclization .

Domino Reactions

A copper(I) bromide-mediated domino reaction involves sequential Ullmann-type coupling and aerobic oxidation, enabling the formation of 2-substituted quinazolinones from alkyl halides and anthranilamides . This mechanism could facilitate the introduction of substituents like the 3-fluorophenyl group.

Oxidative Dehydrogenation

PIDA-mediated oxidative dehydrogenation converts intermediates (e.g., 2-aminobenzamides and aldehydes) into quinazolinones under mild conditions . This pathway is critical for achieving aromatic stability in the final product.

Iron-Catalyzed Annulation

An iron(III) chloride-catalyzed reaction between isatoic anhydride and amidoximes provides 2-substituted quinazolinones efficiently . This method is notable for its simplicity and high yields.

Optimization Strategies and Reaction Conditions

| Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | DMAP (0.1 equiv) | Up to 94% | |

| Solvent | Acetonitrile | 94% | |

| Reaction Conditions | Microwave irradiation (30 min) | 92% | |

| Base | Et₃N (1.0 equiv) | 79% |

Spectroscopic Characterization

-

¹H NMR : δ 8.85–9.11 ppm (aromatic protons), δ 4.73–4.77 ppm (N-CH₂ groups) .

-

HRMS : Confirms molecular formula (e.g., m/z 335 [M + H]⁺ for analogs) .

Metabolic Stability

Hydro-dehalogenation is suppressed when substituents like 3,4-dihalo groups are present, improving metabolic stability .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including N~2~-(3-fluorophenyl)quinazoline-2,4-diamine, have been extensively studied for their anticancer properties. Several studies highlight their efficacy against various cancer cell lines:

- Mechanism of Action : These compounds often function as inhibitors of key signaling pathways involved in cancer cell proliferation. For instance, they can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- Case Studies :

- A study demonstrated that a related quinazoline derivative showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 2.49 μM and 0.096 μM, respectively .

- Another research highlighted the effectiveness of quinazoline derivatives as dual inhibitors of EGFR/HER2, showcasing their potential in treating breast cancer .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity:

- Broad Spectrum Efficacy : Studies have indicated that quinazoline derivatives exhibit activity against various bacterial strains, including multidrug-resistant pathogens such as Acinetobacter baumannii.

- Case Study : In a comparative study, derivatives similar to this compound demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antimalarial Applications

Recent research has explored the potential of quinazoline derivatives in treating malaria:

- Targeting Pf-DHODH : Virtual screening studies have identified compounds that effectively bind to Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH), indicating a novel mechanism for antimalarial action .

- Stability and Binding Affinity : The stability of these compounds in dynamic simulations suggests they could be developed into effective antimalarial agents .

Anti-inflammatory Effects

Quinazolines are also being investigated for their anti-inflammatory properties:

- Mechanism : These compounds may modulate pathways involved in inflammation, providing therapeutic benefits in conditions characterized by excessive inflammatory responses.

- Research Findings : Some studies indicate that specific quinazoline derivatives possess significant anti-inflammatory activity compared to established anti-inflammatory drugs like indomethacin .

Other Potential Applications

Beyond the primary applications discussed above, this compound may have additional uses:

- Antidiabetic Activity : Some quinazoline derivatives have shown inhibitory effects on enzymes like alpha-amylase and alpha-glucosidase, suggesting potential utility in managing diabetes .

- Sirtuin Modulation : Quinazolines may influence sirtuins, proteins involved in cellular regulation and metabolism, which could lead to therapeutic strategies for metabolic disorders .

Mechanism of Action

The exact mechanism of action of MMV080034 is not fully understood. it is believed to interfere with essential biological processes in protozoan parasites, leading to their death. The compound may target specific enzymes or pathways critical for parasite survival and replication .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below summarizes key structural differences, molecular weights (MW), and substituents of N²-(3-fluorophenyl)quinazoline-2,4-diamine and related compounds:

Key Observations :

- Chlorine Substitution : 7-Chloro derivatives (e.g., II-6a) exhibit higher MW and altered electronic properties, which may enhance binding to hydrophobic enzyme pockets but increase toxicity risks .

- Propargyl Groups : The propargyl substitution in II-6a improves metabolic stability but reduces solubility compared to the oxolane methyl group in .

Antimalarial Activity

- N²-(3-Fluorophenyl)-N⁴-[(oxolan-2-yl)methyl]quinazoline-2,4-diamine demonstrates efficacy against Plasmodium falciparum 3D7 and RKL-9 strains, attributed to the oxolane methyl group enhancing blood-brain barrier penetration .

- In contrast, C-01 (N²-(4-fluorophenyl)-6,7-dimethoxy-N⁴-(3-(trifluoromethyl)benzyl)quinazoline-2,4-diamine) targets Pf-DHODH with IC₅₀ < 1 µM, where the trifluoromethyl benzyl group enhances hydrophobic interactions .

Antiviral Activity

- DCR 135 (5-fluoro-quinazoline-2,4-diamine) inhibits Chikungunya virus (75.9% at 250 µM), but its simpler structure lacks the 3-fluorophenyl group, reducing target affinity compared to the parent compound .

Anticancer Activity

- N⁴-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine inhibits A. baumannii via topoisomerase IIα disruption, with the thioether linkage critical for bacterial enzyme specificity .

- N²,N⁴-Bis(4-methoxyphenyl)quinazoline-2,4-diamine (S50) shows apoptotic activity in hepatocellular carcinoma (HCC) by inhibiting CIP2A, but dual methoxy groups limit membrane permeability .

Biological Activity

N~2~-(3-fluorophenyl)quinazoline-2,4-diamine is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Quinazolines

Quinazolines are a class of fused heterocycles known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The structural diversity within this class allows for modifications that can enhance or alter their biological properties significantly .

Anticancer Activity

This compound has been studied primarily for its potential as an anticancer agent. Various studies have demonstrated its efficacy against multiple cancer cell lines through different mechanisms:

- Inhibition of Tyrosine Kinase : Quinazoline derivatives often act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects .

- Tubulin Polymerization Inhibition : Recent findings suggest that this compound may exert its antiproliferative activity by inhibiting tubulin polymerization. This mechanism disrupts microtubule dynamics critical for mitosis .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and A431 (skin cancer). The compound's IC50 values were reported as 10.8 µM and 8.2 µM respectively .

- Structure-Activity Relationship (SAR) : Modifications to the quinazoline scaffold have been explored to enhance biological activity. For example, substituting different groups at the 3-position of the phenyl ring has been shown to influence potency significantly. Electron-withdrawing groups such as fluorine enhance antiproliferative activity compared to electron-donating groups .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 | 10.8 | Tubulin polymerization inhibition |

| Anticancer Activity | A431 | 8.2 | EGFR inhibition |

| Anticancer Activity | SK-LU-1 | 5.0 | Tubulin polymerization inhibition |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins such as EGFR and tubulin. These studies suggest that the compound fits well into the active sites of these proteins, forming crucial interactions that stabilize the binding .

Q & A

Q. What synthetic methodologies are optimal for preparing N²-(3-fluorophenyl)quinazoline-2,4-diamine?

The compound can be synthesized via microwave-assisted one-pot reactions using cyanoguanidine, aromatic aldehydes, and arylamines under controlled conditions. Key parameters include solvent choice (e.g., DMF), microwave irradiation time (15–30 min), and temperature (120–150°C) to achieve yields >80% . For regioselective substitution at the quinazoline 2- and 4-positions, pre-functionalized intermediates (e.g., 6,8-dibromoquinazoline derivatives) may be employed to introduce the 3-fluorophenyl group via Buchwald-Hartwig amination .

Q. How can structural characterization of N²-(3-fluorophenyl)quinazoline-2,4-diamine be validated?

Combine 1H/13C NMR to confirm substitution patterns (e.g., aromatic proton splitting and fluorine coupling) and HRMS for molecular weight verification. For crystalline derivatives, X-ray crystallography (CCDC deposition) resolves bond angles and torsional strain caused by the 3-fluorophenyl group . Differential scanning calorimetry (DSC) can assess thermal stability, with typical melting points ranging from 125–230°C depending on substituents .

Q. What in vitro assays are suitable for initial biological screening?

Use plasmodium falciparum cultures (3D7 and W2 strains) for antimalarial activity (EC50 < 0.1 μM reported) and mammalian cell lines (e.g., COS-7) to evaluate cytotoxicity (selectivity index >70 recommended) . For anticancer studies, PP2A activation assays (via SET-PP2Ac disruption) and apoptosis markers (e.g., caspase-3) are relevant .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence structure-activity relationships (SAR) in antimalarial applications?

The 3-fluorophenyl group enhances target binding via hydrophobic interactions and electron-withdrawing effects, improving potency against Plasmodium DHFR. Compare analogs with 4-fluorophenyl or chlorophenyl groups: LabMol-152 (3-fluorophenyl) showed EC50 = 0.049 μM vs. 0.078 μM for 4-fluorophenyl derivatives, indicating positional sensitivity . Molecular docking with PfDHFR (PDB: 1J3I) can map fluorine’s role in active-site occupancy .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

Discrepancies may arise from off-target effects or cell-specific metabolism. Perform transcriptomic profiling (RNA-seq) to identify pathways affected beyond primary targets (e.g., mitochondrial dysfunction in COS-7 vs. hepatic cells). Validate using isoform-specific inhibitors (e.g., PP2A-B55α vs. B56γ) to isolate mechanisms .

Q. What strategies optimize bioavailability for in vivo studies?

Address poor solubility (logP ~3.5) via nanoparticle encapsulation (PLGA polymers) or prodrug modification (e.g., phosphate esters at the quinazoline 4-amine). Pharmacokinetic studies in murine models should monitor Cmax and half-life extension using LC-MS/MS .

Q. How to investigate resistance mechanisms in target pathogens or cancer cells?

For antimalarial resistance, generate PfDHFR-TS mutants (e.g., S108N) via CRISPR-Cas9 and assess IC50 shifts. In cancer, chronic exposure to N²-(3-fluorophenyl)quinazoline-2,4-diamine may upregulate efflux pumps (e.g., P-gp); verify using calcein-AM assays .

Q. Can this compound exhibit multi-target effects in complex biological systems?

Profile kinome-wide interactions using KINOMEscan or thermal shift assays. For example, off-target inhibition of CDK9 (IC50 < 100 nM) was observed in structurally related quinazolines, necessitating counter-screening .

Methodological Notes

- Data Reproducibility : Replicate synthesis and bioassays ≥3 times; report mean ± SEM.

- Contradictory Evidence : Fluorine’s electronic effects may variably stabilize intermediates in different solvents (e.g., DMSO vs. toluene) .

- Advanced Tools : Use Cryo-EM for dynamic target-ligand visualization (Figure 1, ) and metabolomics (LC-HRMS) to track metabolite formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.